1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene

Description

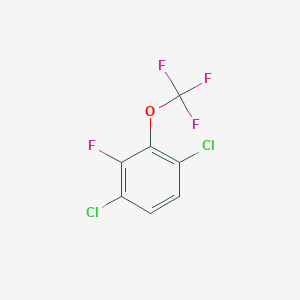

1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms (positions 1 and 4), one fluorine atom (position 2), and a trifluoromethoxy group (-OCF₃, position 3). The compound likely serves as an intermediate in agrochemical or pharmaceutical synthesis, given the prevalence of similar structures in active ingredients .

Properties

Molecular Formula |

C7H2Cl2F4O |

|---|---|

Molecular Weight |

248.99 g/mol |

IUPAC Name |

1,4-dichloro-2-fluoro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |

InChI Key |

ZLWAARNEVCYUMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)OC(F)(F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene typically involves:

- Starting from suitably substituted benzene derivatives (e.g., dichlorobenzene or dichlorofluorobenzene).

- Introduction of the trifluoromethoxy (-OCF3) group via nucleophilic aromatic substitution or trifluoromethylation reactions.

- Controlled halogenation or selective fluorination to position the substituents correctly on the aromatic ring.

This approach is supported by analogous synthetic routes for related compounds such as 1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene, where nucleophilic aromatic substitution of halogenated benzene precursors is employed under reflux conditions with trifluoromethylating agents.

Specific Synthetic Routes

Nucleophilic Aromatic Substitution Using Dichlorobenzene Derivatives

A commonly reported method involves reacting a dichlorobenzene derivative with trifluoromethylating agents in the presence of catalysts and solvents such as absolute ethanol and glacial acetic acid. The reaction is typically conducted under reflux, with optimization of reaction time, solvent choice, and stoichiometry to maximize yield and purity.

- Reaction Conditions: Reflux in ethanol with acetic acid catalyst.

- Yields: Typically 70–90%, depending on halogen reactivity and steric effects.

- Purification: Pressure reduction during solvent evaporation enhances purity.

Trichloromethylation Using Ionic Liquid Catalysts

For related halogenated fluoroaromatics such as 2,4-Dichloro-5-fluoro-(trichloromethyl)benzene, synthesis involves:

- Starting Materials: 2,4-Dichlorofluorobenzene and carbon tetrachloride (CCl4).

- Catalyst: Ionic liquid 1,2-bis(N-methylimidazolium)ethane chloroaluminate ([C2mim][Cl2]-AlCl3).

- Reaction Conditions: Heating to 60 °C and maintaining for 4 hours.

- Advantages: High yield (~93%), easy catalyst recovery, reduced by-products, and minimized use of aluminum chloride and CCl4.

- Product Isolation: Phase separation followed by vacuum distillation.

While this method targets trichloromethylated derivatives, the use of ionic liquids as catalysts for selective halogenation and functionalization could inform trifluoromethoxy group introduction strategies.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through SNAr reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include alkoxides, amines, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The chlorine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Brominated analogs () exhibit lower molecular weights than the target compound due to fewer halogen substituents. The para-substituted bromo derivative (1-Bromo-4-OCF₃) has a higher boiling point (153–155°C) compared to its meta isomer, suggesting positional effects on intermolecular forces .

- Electronic Properties: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, polarizing the benzene ring and directing electrophilic substitution to specific positions. This contrasts with pesticidal compounds like oxyfluorfen, where nitro (-NO₂) and trifluoromethyl (-CF₃) groups further enhance electron withdrawal, increasing herbicidal potency .

Research Findings

Substituent Position : Para-substituted trifluoromethoxy derivatives (e.g., 1-Bromo-4-OCF₃) exhibit higher boiling points than meta isomers due to symmetrical dipole alignment, enhancing van der Waals interactions .

Lipophilicity : Trifluoromethoxy groups increase hydrophobicity, improving membrane permeability in bioactive molecules. This property is critical in pesticidal compounds like nitrofluorfen () .

Synthetic Utility : Brominated analogs are preferred in palladium-catalyzed reactions, while chloro-fluoro derivatives (like the target compound) may offer cost advantages in large-scale syntheses due to lower halogen costs .

Biological Activity

1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene, with the CAS number 1804421-89-3, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHClFO

- Molecular Weight : 248.99 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, and one trifluoromethoxy group.

The biological activity of this compound can be attributed to its interactions at the molecular level. The trifluoromethoxy group is known to enhance lipophilicity and alter the electronic properties of the compound, which can influence its binding affinity to various biological targets.

Anticancer Activity

Recent studies have highlighted that compounds with similar structures exhibit significant anticancer properties. For instance, certain derivatives have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The inhibition rates observed were comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that related compounds significantly inhibited the growth of various cancer cell lines. For example, compounds with similar halogen substitutions exhibited GI values below 1 µM against leukemia cell lines .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with these compounds led to increased apoptosis in cancer cells. This was evidenced by the activation of caspase-3 and the release of cytochrome c from mitochondria into the cytosol .

- Comparative Analysis : A comparative study involving multiple halogenated compounds indicated that those with trifluoromethoxy groups had enhanced potency against specific cancer types, likely due to improved interactions with tubulin .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of halogen atoms significantly affects biological activity. The trifluoromethoxy group enhances binding interactions due to its electron-withdrawing nature, which stabilizes the compound's conformation for better receptor interaction .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClFO |

| Molecular Weight | 248.99 g/mol |

| Anticancer Activity (GI) | < 1 µM (various lines) |

| Mechanism | Tubulin polymerization inhibition |

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene?

The synthesis typically involves sequential halogenation and functional group introduction. For example:

- Halogenation : Start with a benzene derivative (e.g., 3-(trifluoromethoxy)phenol) and use directed ortho-metalation (DoM) to introduce fluorine and chlorine groups regioselectively.

- Electrophilic Substitution : Employ Lewis acids (e.g., AlCl₃) for chloro/fluoro substitution, ensuring temperature control (<0°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating the product .

Q. How can researchers verify the purity and structural integrity of this compound?

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential respiratory and dermal toxicity.

- Storage : Keep in amber glass under inert gas (Ar/N₂) at 4°C to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy (-OCF₃) and chloro/fluoro groups deactivate the benzene ring, directing electrophiles to the para position of the fluorine atom.

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) to map electrostatic potential surfaces. For example, the C4 chlorine atom creates a partial positive charge, favoring nucleophilic attack at C5 in SNAr reactions .

- Contradiction Resolution : If experimental data conflicts with predictions (e.g., unexpected para substitution), re-evaluate solvent effects or transition-state stabilization using implicit solvation models .

Q. What strategies resolve contradictions in spectral data interpretation?

Q. How does this compound serve as a precursor in agrochemical or pharmaceutical research?

- Agrochemicals : The trifluoromethoxy group enhances lipophilicity, improving membrane penetration in herbicides (e.g., analogs of oxyfluorfen, a diphenyl ether herbicide) .

- Pharmaceuticals : Use as a scaffold for kinase inhibitors; the chlorine atoms enable halogen bonding with target proteins (e.g., EGFR) .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

Q. How to address low yields in trifluoromethoxy group installation?

- Alternative Reagents : Replace toxic trifluoromethylation agents (e.g., CF₃I) with safer alternatives like Togni’s reagent (trifluoromethyl hypervalent iodine).

- Microwave Assistance : Accelerate reaction kinetics (e.g., 100°C, 30 min) to reduce decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.